molecular formula C5H11CL2NO B230167 Nitrogen mustard N-oxide CAS No. 126-85-2

Nitrogen mustard N-oxide

Cat. No.: B230167
CAS No.: 126-85-2
M. Wt: 172.05 g/mol
InChI Key: AFLXUQUGROGEFA-UHFFFAOYSA-N
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Description

Nitrogen mustard N-oxide is a derivative of nitrogen mustard, a class of cytotoxic organic compounds. Nitrogen mustard compounds were initially developed for chemical warfare but later found applications in chemotherapy due to their ability to alkylate DNA. This compound is known for its high reactivity and potential use in various scientific fields.

Preparation Methods

The synthesis of nitrogen mustard N-oxide typically involves the oxidation of nitrogen mustard compounds. One common method is the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions . Another method involves the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent . These methods provide efficient and high-yield production of this compound.

Chemical Reactions Analysis

Nitrogen mustard N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to its parent nitrogen mustard compound.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Nitrogen mustard N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of nitrogen mustard N-oxide involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These highly reactive ions then alkylate DNA at various positions, primarily at the N7 position of guanine residues . This alkylation leads to DNA cross-linking, which disrupts DNA replication and transcription, ultimately inducing cell death .

Comparison with Similar Compounds

Nitrogen mustard N-oxide is compared with other nitrogen mustards such as:

    Mechlorethamine (HN2): Known for its use in chemotherapy, particularly for treating Hodgkin’s disease.

    Cyclophosphamide: A widely used chemotherapeutic agent with a broader spectrum of activity.

    Chlorambucil: Another chemotherapeutic agent with a similar mechanism of action but different pharmacokinetics.

This compound is unique due to its N-oxide functional group, which imparts different reactivity and stability compared to its parent compounds .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2NO/c1-8(9,4-2-6)5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLXUQUGROGEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCCl)(CCCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-75-2 (Parent)
Record name Nitrogen mustard N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7020976
Record name Nitrogen mustard N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-85-2
Record name Mechlorethamine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrogen mustard N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrogen mustard N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MECHLORETHAMINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q86QAR1PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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